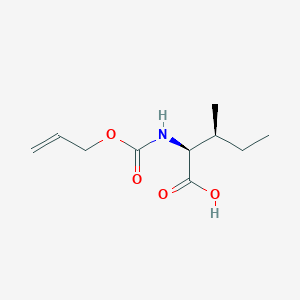
(4-Ethoxyphenyl)(6-fluoro-4-tosylquinolin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxyphenyl)(6-fluoro-4-tosylquinolin-3-yl)methanone, also known as EFQM, is a novel compound that has attracted significant interest from the scientific community due to its potential therapeutic applications. EFQM belongs to the class of quinoline derivatives, which are known for their diverse biological activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Novel Fluorophores for Biomedical Analysis
A novel stable fluorophore, 6-methoxy-4-quinolone (6-MOQ), exhibits strong fluorescence in a wide pH range of aqueous media. Its characteristics make it beneficial for biomedical analysis. This compound, with its large Stokes' shift and high stability against light and heat, shows promise for use as a fluorescent labeling reagent for carboxylic acids, demonstrating its application in sensitive and specific analytical techniques in the biomedical field (Hirano et al., 2004).
Fluorinated Compounds for Chemical Synthesis
A fluorinated masked o-benzoquinone was prepared through the oxidation of 4-fluoro-2-methoxyphenol, showcasing a method to generate fluorinated building blocks for chemical synthesis. This approach provides new avenues for creating a variety of fluorinated compounds, which are crucial in pharmaceuticals and materials science due to their unique properties (Patrick et al., 2004).
Antitumor Activity of Quinoline Derivatives
Quinoline derivatives, such as 2-anilino-3-aroylquinolines, have been identified for their cytotoxic activity against several human cancer cell lines, including HeLa and A549. These compounds, through their action as tubulin polymerization inhibitors, demonstrate significant potential in cancer research. Their ability to arrest the cell cycle and induce apoptosis highlights the therapeutic applications of quinoline derivatives in oncology (Srikanth et al., 2016).
Synthesis and Crystal Structure of Antitumor Agents
The synthesis and structural analysis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, with distinct inhibition on the proliferation of various cancer cell lines, exemplify the intersection of chemistry and biology in the search for new cancer treatments. The detailed molecular structure analysis through X-ray diffraction provides insights into the compound's mechanism of action and potential efficacy as an antitumor agent (Tang & Fu, 2018).
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4S/c1-3-31-19-9-6-17(7-10-19)24(28)22-15-27-23-13-8-18(26)14-21(23)25(22)32(29,30)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZOBKFHCGDHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2815417.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2815419.png)
![8-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2815420.png)


![4-Chloro-3-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2815426.png)




![2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)
![N-(4-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2815437.png)
